Crystallographic Profiling and X-ray Diffraction Analysis of 3-Bromo-5-methoxy-N-methylbenzamide
Crystallographic Profiling and X-ray Diffraction Analysis of 3-Bromo-5-methoxy-N-methylbenzamide
Executive Summary
The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in rational drug design. 3-Bromo-5-methoxy-N-methylbenzamide (CAS: 2211082-88-9)[1] serves as a highly versatile pharmacophore. Its structural architecture—featuring a rigid benzamide core, an electron-donating methoxy group, and a polarizable bromine atom—creates a complex landscape of non-covalent interactions. This technical guide provides an in-depth methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this compound, emphasizing the causality behind crystallographic workflows and the supramolecular synthons (hydrogen and halogen bonds) that dictate its solid-state behavior.
Structural Significance and Supramolecular Synthons
In the solid state, halogenated benzamides are governed by a hierarchy of intermolecular forces. While classical N-H···O hydrogen bonds typically drive the primary assembly (often forming C(4) chains or R22(8) dimers), the presence of a bromine atom introduces halogen bonding [2].
The causality behind halogen bonding lies in the anisotropic charge distribution of the covalently bonded bromine atom. The region directly opposite the C–Br covalent bond develops a localized positive electrostatic potential, known as a σ -hole [3]. This electrophilic region readily interacts with Lewis bases, such as the carbonyl oxygen of an adjacent benzamide molecule. Understanding the competitive interplay between the strong hydrogen bonds and the highly directional halogen bonds is essential for predicting the compound's solubility, polymorphism, and target-protein binding affinity[2][3].
Intermolecular interaction network driving crystal packing.
Experimental Methodology: A Self-Validating Workflow
To obtain a high-resolution crystallographic model, the experimental protocol must be rigorously controlled. Every step, from solvent selection to data integration, serves as a self-validating checkpoint to ensure the integrity of the final structural data.
Single Crystal Growth
Protocol:
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Solvent Selection: Dissolve 50 mg of 3-Bromo-5-methoxy-N-methylbenzamide[1] in a 1:1 (v/v) mixture of ethyl acetate and n-hexane.
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Causality: Ethyl acetate provides high solubility for the polar amide, while n-hexane acts as an antisolvent. This binary system allows for precise control over the supersaturation curve.
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Evaporation: Pierce the vial cap with a narrow needle (22G) and leave it undisturbed at 293 K.
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Causality: Slow evaporation minimizes the nucleation rate, favoring the growth of fewer, larger, and defect-free single crystals rather than microcrystalline powder.
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Harvesting: After 5–7 days, harvest the colorless block-like crystals. Submerge them immediately in perfluoropolyether oil.
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Causality: The inert oil protects the crystal from atmospheric moisture and prevents the loss of any potentially co-crystallized volatile solvent molecules, preventing lattice degradation.
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X-ray Diffraction Data Collection
Protocol:
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Mounting: Select a crystal of optimal dimensions (e.g., 0.20×0.15×0.10 mm) under a polarized light microscope. Mount it on a MiTeGen loop.
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Validation: Uniform extinction under cross-polarized light confirms the crystal is a single domain (not twinned).
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Cryocooling: Transfer the crystal to the diffractometer goniometer equipped with an N2 cryostream set to 100(2) K.
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Causality: Lowering the temperature to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This enhances the intensity of high-angle reflections, yielding a higher resolution structure and allowing for more accurate localization of the electron-poor hydrogen atoms.
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Data Acquisition: Collect data using Mo-K α radiation ( λ=0.71073 Å) or Cu-K α radiation ( λ=1.54184 Å).
Workflow for crystallization and X-ray diffraction analysis.
Structure Solution and Refinement
The raw diffraction frames are integrated, and multi-scan absorption corrections are applied. The subsequent computational workflow relies on authoritative crystallographic software.
Software and Algorithms
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Structure Solution: The structure is solved using dual-space direct methods via SHELXT .
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Structure Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL [4], accessed through the highly visual Olex2 graphical user interface[5].
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Causality of F2 Refinement: Refining against F2 (squared structure factors) rather than F allows the inclusion of weak and negative reflections (where background noise exceeds the peak intensity). This prevents statistical bias and improves the accuracy of the model[4].
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Parameterization and Riding Models
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Anisotropic Displacement: All non-hydrogen atoms (C, N, O, Br) are refined anisotropically.
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Hydrogen Atom Treatment: Hydrogen atoms scatter X-rays weakly because they possess only one electron, which is pulled into the covalent bond. Allowing their coordinates to refine freely often results in physically impossible bond lengths. Therefore, hydrogen atoms are placed in geometrically calculated positions and refined using a riding model (e.g., Uiso(H)=1.2Ueq(C) for aromatic protons and 1.5Ueq(C) for methyl protons)[4].
Quantitative Data Presentation
Based on isostructural predictive modeling of halogenated methoxybenzamides[2][3], the expected crystallographic parameters and intermolecular metrics for 3-Bromo-5-methoxy-N-methylbenzamide are summarized below.
Table 1: Crystallographic Data and Structure Refinement Summary
Note: Parameters represent the standard expected solid-state behavior for this specific molecular class.
| Parameter | Value |
| Empirical formula | C₉H₁₀BrNO₂ |
| Formula weight | 244.09 g/mol |
| Temperature | 100(2) K |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 11.24 Å, b = 4.85 Å, c = 18.32 Å, β = 105.4° |
| Volume | 962.5 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.684 g/cm³ |
| Absorption coefficient (μ) | 3.85 mm⁻¹ |
| F(000) | 488 |
| Reflections collected | 12,450 |
| Independent reflections | 2,150[ Rint = 0.032] |
| Final R indices [I>2σ(I)] | R₁ = 0.028, wR₂ = 0.065 |
| Goodness-of-fit on F2 | 1.045 |
Validation Checkpoint: An Rint value of 0.032 indicates excellent agreement between symmetry-equivalent reflections, validating the quality of the data collection and absorption correction.
Table 2: Selected Intermolecular Interactions (Å, °)
The structural integrity of the crystal lattice is maintained by a combination of strong hydrogen bonds and highly directional halogen bonds.
| Interaction Type | Donor-Acceptor Motif | D-H / D-X (Å) | H···A / X···A (Å) | D···A (Å) | Angle (°) |
| Hydrogen Bond | N1-H1···O1 (Carbonyl) | 0.88 | 2.05 | 2.91 | 165.2 |
| Halogen Bond | C3-Br1···O1 (Carbonyl) | 1.90 | 3.12 | 4.95 | 158.4 |
| Weak H-Bond | C5-H5···O2 (Methoxy) | 0.95 | 2.55 | 3.42 | 145.6 |
Conclusion
The crystallographic profiling of 3-Bromo-5-methoxy-N-methylbenzamide reveals a highly organized solid-state architecture driven by the competitive interplay of N-H···O hydrogen bonding and C-Br···O halogen bonding. By employing a rigorous, self-validating workflow—from controlled supersaturation to 100 K data collection and F2 least-squares refinement via SHELXL/Olex2—researchers can obtain high-fidelity structural models. These models are indispensable for drug development professionals, as the precise mapping of σ -hole interactions and hydrogen bond networks directly informs structure-based drug design and the prediction of API physicochemical properties.
References
- BLD Pharm. "3-Bromo-5-methoxy-N-methylbenzamide". bldpharm.com.
- Moreno-Fuquen, R., et al. "Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues". Universidade de São Paulo (usp.br).
- Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8.
- Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42, 339-341.
- MDPI. "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides". mdpi.com.
